molecular formula C21H31F3N4O12S B10796955 Ac-ESMD-CHO (trifluoroacetate salt)

Ac-ESMD-CHO (trifluoroacetate salt)

Cat. No.: B10796955
M. Wt: 620.6 g/mol
InChI Key: HZZVIJGPNMVREQ-ZMNOQRQPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-ESMD-CHO (trifluoroacetate salt) involves the solid-phase peptide synthesis (SPPS) method. This method typically uses a resin-bound peptide chain, which is elongated step-by-step by the sequential addition of protected amino acids. The final product is cleaved from the resin using trifluoroacetic acid, which also removes the protecting groups .

Industrial Production Methods

In industrial settings, the production of Ac-ESMD-CHO (trifluoroacetate salt) follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Ac-ESMD-CHO (trifluoroacetate salt) primarily undergoes proteolytic cleavage reactions. It inhibits the cleavage of the 32 kDa caspase-3 precursor peptide at the Glu-Ser-Met-Asp site, thereby blocking the formation of the p17 caspase-3 active subunit .

Common Reagents and Conditions

The common reagents used in the synthesis and reactions involving Ac-ESMD-CHO (trifluoroacetate salt) include trifluoroacetic acid, protected amino acids, and various solvents such as dichloromethane and dimethyl sulfoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and activity of the compound .

Major Products Formed

The major product formed from the reaction involving Ac-ESMD-CHO (trifluoroacetate salt) is the inhibition of the active subunit of caspase-3, which plays a crucial role in apoptosis .

Scientific Research Applications

Ac-ESMD-CHO (trifluoroacetate salt) has a wide range of applications in scientific research:

Mechanism of Action

Ac-ESMD-CHO (trifluoroacetate salt) exerts its effects by inhibiting the proteolytic cleavage of the caspase-3 precursor peptide at the Glu-Ser-Met-Asp site. This inhibition prevents the formation of the active p17 subunit of caspase-3, thereby blocking the apoptotic pathway. The molecular targets involved include the caspase-3 enzyme and its precursor peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ac-ESMD-CHO (trifluoroacetate salt) is unique in its specific inhibition of the caspase-3 maturation process. Its ability to block the formation of the active p17 subunit makes it a valuable tool in apoptosis research, distinguishing it from other caspase inhibitors that may have broader or less specific targets .

Properties

Molecular Formula

C21H31F3N4O12S

Molecular Weight

620.6 g/mol

IUPAC Name

(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C19H30N4O10S.C2HF3O2/c1-10(26)20-12(3-4-15(27)28)18(32)23-14(9-25)19(33)22-13(5-6-34-2)17(31)21-11(8-24)7-16(29)30;3-2(4,5)1(6)7/h8,11-14,25H,3-7,9H2,1-2H3,(H,20,26)(H,21,31)(H,22,33)(H,23,32)(H,27,28)(H,29,30);(H,6,7)/t11-,12-,13-,14-;/m0./s1

InChI Key

HZZVIJGPNMVREQ-ZMNOQRQPSA-N

Isomeric SMILES

CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C=O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C=O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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